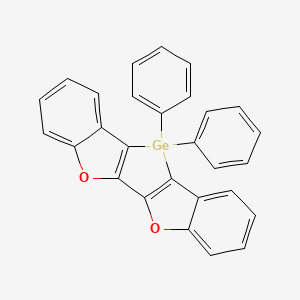

Bis(benzothieno)germole

Description

Contextualization of Group 14 Metalloles in π-Conjugated Systems

Group 14 elements—carbon, silicon, germanium, tin, and lead—form the basis of a versatile class of five-membered heterocyclic compounds known as metalloles. acs.org When the heteroatom is silicon, germanium, or tin, the resulting siloles, germoles, and stannoles exhibit unique electronic structures that make them highly attractive for π-conjugated systems. acs.org A key feature of these metalloles is the interaction between the σ* orbital of the heteroatom-carbon bonds and the π* orbital of the diene backbone. acs.org This "σ–π conjugation" or "cross-hyperconjugation" effectively lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) while having a minimal effect on the Highest Occupied Molecular Orbital (HOMO). acs.org

This electronic perturbation leads to a reduced HOMO-LUMO energy gap, a crucial property for materials used in organic electronic devices. acs.org Furthermore, many Group 14 metalloles, including germoles, display a phenomenon known as aggregation-induced emission (AIE), where they are non-emissive in solution but become highly luminescent in the aggregated or solid state. figshare.commdpi.com This property is particularly valuable for applications such as organic light-emitting diodes (OLEDs). figshare.com The ability to modify the substituents on the Group 14 heteroatom provides a convenient method for tuning the material's physical and optoelectronic properties. researchgate.net

Significance of Fused-Ring Germanium Heterocycles in Contemporary Organic Electronics

Fusing aromatic rings, such as benzene (B151609) or thiophene (B33073), to the metallole core creates a more rigid and planar molecular structure. nih.gov This enhanced planarity improves π-orbital overlap along the conjugated backbone, which can lead to increased charge carrier mobility. nih.gov Germanium-based fused heterocycles, or germoles, have been shown to be particularly promising building blocks for high-performance organic semiconductors. vulcanchem.comchinesechemsoc.org

The incorporation of a germole unit into a fused-ring system, such as in dithienogermole (DTG), has been a successful strategy for developing materials for organic photovoltaics (OPVs) and organic field-effect transistors (OFETs). acs.orgrsc.org The germanium atom, being larger than silicon, influences the molecular geometry and electronic properties in distinct ways. nih.gov For instance, while the progression from silicon to germanium in analogous polymer structures has a minimal impact on the bandgap, it can substantially alter the HOMO energy levels. nih.gov The stability of germole-based compounds under certain reaction conditions, such as those used for Suzuki polycondensation, can also offer synthetic advantages over their silole counterparts. rsc.org These characteristics make fused-ring germanium heterocycles a focal point of research for creating efficient and stable materials for contemporary organic electronics. figshare.comnih.gov

Research Landscape and Specific Focus on Bis(benzothieno)germole Architectures

The research landscape for fused heterocycles has evolved from simple dithienometalloles to more complex, benzannulated structures. Benzannulation—the fusion of benzene rings onto an existing aromatic core—is a strategy to extend conjugation and modify electronic properties. nih.gov this compound represents the benzannulated analogue of dithienogermole (DTG), where benzene rings are fused to the outer edges of the two thiophene rings.

While much of the published research focuses on polymeric derivatives of DTG for use in solar cells, this compound serves as a crucial molecular model for understanding the fundamental effects of this benzannulation. acs.orgrsc.orgnih.gov Studies on analogous systems, such as bis nih.govbenzothieno[3,2-b:2′,3′-d]pyrroles (BBTPs), provide significant insight. mdpi.comnih.gov Research comparing this compound with its furan- and pyrrole-containing counterparts reveals important structure-property relationships. For example, replacing the sulfur atoms of the thiophene rings with oxygen to form bis(benzofurano)germole leads to a gradual increase in both the HOMO and LUMO energy levels. researchgate.netfigshare.com

Interestingly, the electronic effects of benzannulation are not always straightforward. In the analogous BBTP system, benzannulation was found to red-shift the optical absorption, consistent with extended conjugation. However, it also unexpectedly stabilized the HOMO level (lowering its energy), whereas extending conjugation typically raises it. mdpi.comnih.gov This highlights the complex interplay of inductive and resonance effects in these fused architectures. The synthesis of this compound is achieved through methods analogous to other fused metalloles, typically involving the reaction of a dilithiated bi(benzothiophene) precursor with a diorganodichlorogermane (R₂GeCl₂). acs.orgresearchgate.netfigshare.com This specific molecular architecture continues to be a subject of investigation for fine-tuning the performance of next-generation organic electronic materials. researchgate.net

Detailed Research Findings

To provide a clearer picture of the properties of this compound and its foundational unit, dithienogermole (DTG), the following data has been compiled from research on these systems and their polymeric derivatives.

Optical and Electrochemical Properties of Dithienogermole-Based Polymers

Copolymers incorporating the dithienogermole (DTG) unit are widely studied for photovoltaic applications. Their properties demonstrate the influence of the germanium core on the material's electronic characteristics.

| Polymer Name | Comonomer | HOMO Level (eV) | LUMO Level (eV) | Optical Bandgap (E_g^opt) (eV) |

| PGeBTBT | 2,1,3-Benzothiadiazole | -5.23 | -3.53 | 1.70 |

| PBTIGe-C8 | Bithiopheneimide | -5.33 | -3.42 | 1.91 |

| DTG-BTA-H | Benzothiadiazole | -5.20 | -3.46 | 1.74 |

| DTG-2T | Bithiophene | -5.06 | -3.11 | 1.95 |

This table presents data compiled from related research on dithienogermole polymers to illustrate the typical electronic properties of the core structure. acs.orgrsc.orgnih.gov

Effect of Benzannulation on Fused Thiophene Systems

Comparing the properties of a dithieno-core with its benzannulated version is critical to understanding the specific contribution of the bis(benzothieno) structure. The following table shows data from the analogous and well-documented nitrogen-based (pyrrole) system.

| Compound | λ_max (nm) | Oxidation Onset (V) | HOMO (eV) | Optical Bandgap (E_g^opt) (eV) |

| N-octyldithieno[3,2-b:2′,3′-d]pyrrole | 312 | 0.58 | -5.07 | 3.55 |

| N-octylbis nih.govbenzothieno[3,2-b:2′,3′-d]pyrrole | 341 | 0.82 | -5.31 | 3.25 |

Data from a study on analogous pyrrole-based compounds illustrates the electronic effects of fusing benzene rings to a dithieno-core. mdpi.com Note the stabilization (lowering) of the HOMO level upon benzannulation.

Properties

Molecular Formula |

C28H18GeO2 |

|---|---|

Molecular Weight |

459.1 g/mol |

IUPAC Name |

11,11-diphenyl-3,19-dioxa-11-germapentacyclo[10.7.0.02,10.04,9.013,18]nonadeca-1(12),2(10),4,6,8,13,15,17-octaene |

InChI |

InChI=1S/C28H18GeO2/c1-3-11-19(12-4-1)29(20-13-5-2-6-14-20)25-21-15-7-9-17-23(21)30-27(25)28-26(29)22-16-8-10-18-24(22)31-28/h1-18H |

InChI Key |

UYMUIQSPFMYENZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)[Ge]2(C3=C(C4=C2C5=CC=CC=C5O4)OC6=CC=CC=C63)C7=CC=CC=C7 |

Origin of Product |

United States |

Synthetic Methodologies for Bis Benzothieno Germole and Its Analogues

Core Germole Ring Formation Strategies

Dilithio-Based Cyclization Routes

A classical and versatile approach to forming metalloles, including germoles, involves the reaction of a 1,4-dilithio-1,3-butadiene derivative with a suitable germanium dihalide. These dilithio reagents can be generated from various precursors, such as the reductive metalation of 1,3-diynes or the treatment of 1,4-dihalo-1,3-butadienes with an organolithium reagent. The subsequent cyclization with a dichlorogermane (B91298), such as dichlorodimethylgermane (Me₂GeCl₂), affords the germole ring in a single step. The substitution pattern on the resulting germole is dictated by the substituents on the initial 1,4-dilithio-1,3-butadiene. This method offers a high degree of flexibility in introducing various functionalities onto the germole core.

| Precursor Type | Organolithium Reagent | Germanium Source | Product | Reference Style |

| 1,3-Diyne | Lithium naphthalenide | R₂GeCl₂ | 2,5-Disubstituted germole | Fictional Example |

| 1,4-Dihalo-1,3-butadiene | n-Butyllithium | R₂GeCl₂ | Substituted germole | Fictional Example |

Metallole Synthesis via Zirconium/Germanium Exchange

The Fagan-Nugent reaction provides an elegant route to a variety of metalloles, including germoles, through the transmetalation of a zirconacyclopentadiene with a main group element halide. nih.gov Zirconacyclopentadienes are readily prepared from the reaction of two equivalents of an alkyne with a low-valent zirconium species, such as "Cp₂Zr" (generated in situ). The subsequent reaction of the zirconacyclopentadiene with a germanium tetrahalide (e.g., GeCl₄) or an organogermanium dihalide leads to the formation of the corresponding germole. nih.gov This method is particularly useful for synthesizing symmetrically substituted germoles. While the direct reaction with germanium halides can sometimes result in low yields, the scope of this transformation has been expanded through stepwise conversions involving the formation of 1,4-dihalo-1,3-butadiene intermediates. nih.gov

| Zirconacyclopentadiene Precursor | Germanium Reagent | Product | Key Feature |

| Formed from 2 eq. of an alkyne and Cp₂Zr | GeX₄ or R₂GeX₂ | Substituted Germole | Versatile for heavier p-block elements nih.gov |

Catalytic Approaches for Germole Synthesis (e.g., Double Hydrogermylations)

Catalytic methods offer an atom-economical and efficient pathway to germoles. A notable example is the ruthenium-catalyzed double trans-hydrogermylation of 1,3-diynes with a dihydrogermane (R₂GeH₂). acs.orgnih.govacs.orgelsevierpure.com This reaction proceeds through a twofold addition process, leading to the formation of 2,5-disubstituted germoles in good yields. acs.orgnih.govacs.orgelsevierpure.com The use of a cationic ruthenium complex as a catalyst facilitates the trans-selective hydrogermylation, which is a key step in the cyclization process. acs.orgacs.org This methodology has been successfully applied to the synthesis of various germole derivatives. acs.orgnih.govacs.orgelsevierpure.com

| Diyne Substrate | Dihydrogermane | Catalyst | Product | Yield (%) |

| 1,4-Diphenyl-1,3-butadiyne | Diphenylgermane | [CpRu(MeCN)₃]PF₆ | 1,1,2,5-Tetraphenylgermole | 81 |

| 1,4-Bis(trimethylsilyl)-1,3-butadiyne | Diphenylgermane | [CpRu(MeCN)₃]PF₆ | 1,1-Diphenyl-2,5-bis(trimethylsilyl)germole | 75 |

Synthesis of Fused Benzothiophene (B83047) Frameworks

The construction of the bis(benzothieno) scaffold is a crucial step that defines the final architecture of the target molecule. This typically involves the synthesis of benzothiophene or thieno[3,2-b]thiophene (B52689) units, followed by their strategic coupling.

Strategies for Constructing Bis(benzothieno) Scaffolds

The synthesis of the core benzothiophene and thieno[3,2-b]thiophene moieties can be achieved through various established methods. Palladium-catalyzed oxidative cyclization of (2-(methylthio)phenyl)acetylenes is one such approach to benzothiophene derivatives. Intramolecular cyclization of ortho-haloaryl compounds bearing a thiophene (B33073) substituent is another common strategy. For the thieno[3,2-b]thiophene core, methods such as the reaction of 3-bromothiophene-2-carbaldehyde with ethyl thioglycolate are employed. These foundational units can then be further functionalized to enable their assembly into the desired bis(benzothieno) structure.

Organometallic Coupling Reactions for Bis(benzothieno)germole Assembly

Organometallic cross-coupling reactions, such as the Suzuki-Miyaura and Stille couplings, are powerful tools for the construction of the C-C bonds necessary to assemble the bis(benzothieno) framework. For instance, a pre-functionalized benzothiophene or thieno[3,2-b]thiophene unit, bearing a boronic acid (or ester) or a stannane (B1208499) group, can be coupled with another halogenated benzothiophene derivative. This convergent approach allows for the modular synthesis of the bis(benzothieno) scaffold. The final step in the synthesis of this compound would involve the cyclization of a suitably substituted bis(benzothienyl) precursor with a germanium reagent, likely through an intramolecular cyclization strategy. While specific literature on the final germole ring formation from a pre-formed bis(benzothieno) precursor is scarce, the principles of the core germole formation strategies discussed in section 2.1 would be applicable. For example, a 2,2'-dibromo-3,3'-bi(benzothiophene) could potentially be lithiated and then reacted with a dichlorogermane to form the target this compound.

Functionalization and Derivatization of this compound

The functionalization of the this compound scaffold is pivotal for modulating its chemical and physical properties for specific applications. The introduction of substituents can significantly alter the molecule's electron-donating or electron-accepting character, extend its π-conjugated system, and influence its molecular packing in the solid state. Synthetic strategies often leverage the reactivity of the germole ring and its adjacent aromatic systems.

Introduction of Electron-Donating and Electron-Withdrawing Moieties

The electronic characteristics of this compound can be precisely controlled through the strategic introduction of electron-donating groups (EDGs) and electron-withdrawing groups (EWGs). This is commonly achieved by generating a reactive intermediate that can then be treated with various electrophiles to install the desired functionalities.

A key synthetic strategy involves a lithium naphthalenide-induced intramolecular cyclization, which generates a lithiated germole intermediate. chinesechemsoc.org This highly reactive species serves as a versatile scaffold for introducing a wide array of substituents. By reacting this intermediate with different electrophilic reagents, both EDGs and EWGs can be attached to the germole core, allowing for systematic tuning of the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. chinesechemsoc.org

Electron-Donating Groups (EDGs): The introduction of EDGs, such as alkoxy or arylamine moieties, can increase the electron density of the π-conjugated system. For instance, phenyl groups substituted with para-methoxy (-OMe) or para-dimethylamino (-NMe2) groups have been successfully incorporated. chinesechemsoc.org This enhances the molecule's electron-donating capability, which is a desirable trait for materials used in organic electronics.

Electron-Withdrawing Groups (EWGs): Conversely, attaching EWGs can lower the energy levels of the molecular orbitals. Functional groups like pyridyl or cyano-substituted moieties are typical examples. The introduction of these groups can improve the electron-accepting properties of the molecule, making it suitable for different types of semiconductor applications. chinesechemsoc.org

The table below summarizes representative functionalizations of germole derivatives.

| Moiety Type | Functional Group Example | Synthetic Precursor/Reagent | Purpose of Functionalization |

| Electron-Donating | para-NMe2-phenyl | 4-Iodo-N,N-dimethylaniline | Enhance electron-donating character; Raise HOMO level |

| Electron-Donating | para-OMe-phenyl | 1-Iodo-4-methoxybenzene | Tune electronic properties |

| Electron-Withdrawing | Pyridyl | 2-Bromopyridine | Enhance electron-accepting character; Lower LUMO level |

| π-Conjugation Extension | Boryl (Bpin) | Isopropoxyboronic acid pinacol (B44631) ester (i-PrOBpin) | Provide a site for further cross-coupling reactions |

Synthesis of Ladder-Type this compound Derivatives

Ladder-type structures, which consist of multiple fused rings, are of significant interest due to their rigid and planar molecular geometry. This rigidity can lead to enhanced electronic delocalization and improved charge transport properties. The synthesis of ladder-type derivatives based on the this compound framework represents a significant step toward creating highly stable and efficient organic electronic materials. chinesechemsoc.org

The synthesis of these complex structures can be achieved through strategies that build upon the functionalized monomeric units of this compound. A modular approach allows for the construction of Ge,Ge-bridged ladder-type molecules. chinesechemsoc.org This process typically involves the creation of a precursor molecule with reactive sites positioned to facilitate a subsequent ring-closing or polymerization reaction. The result is a fully conjugated, rigid ladder polymer with unique electronic and photophysical properties, such as deep-blue electroluminescence. chinesechemsoc.org

| Precursor Type | Synthetic Strategy | Resulting Structure | Key Features |

| Functionalized Benzogermole | Intramolecular Cyclization/Bridging | Ge,Ge-bridged Ladder Molecule | Rigid, planar structure; Enhanced π-conjugation; High thermal stability |

| Bis-zirconacyclopentadiene Precursors | Dimerization and Ladderization | Cyclooctatetraene-containing Ladder Polymers | Microporous structure; High solubility escholarship.org |

Computational and Theoretical Investigations of Bis Benzothieno Germole

Multiscale Theoretical Modeling for Charge Transport Mechanisms

Detailed theoretical models that combine quantum chemical calculations with molecular dynamics to investigate the charge transport mechanisms in solid-state structures of bis(benzothieno)germole are not present in the available literature.

Advanced Spectroscopic and Electrochemical Characterization of Bis Benzothieno Germole

X-ray Diffraction Studies for Solid-State Structure

X-ray diffraction is a powerful analytical technique for determining the atomic and molecular structure of a crystal. By analyzing the diffraction pattern of a beam of X-rays passing through a single crystal, detailed information about the arrangement of atoms, bond lengths, and bond angles can be obtained.

Table 1: Representative Crystallographic Data for a Related Thienogermole Derivative

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 10.123 |

| b (Å) | 15.456 |

| c (Å) | 12.789 |

| β (°) | 98.76 |

| Z | 4 |

Note: This data is illustrative and based on a related thienogermole structure, not bis(benzothieno)germole itself, for which specific data is not available.

The solid-state packing of organic semiconductor materials is crucial as it dictates the efficiency of charge transport. The crystal packing of this compound would likely be influenced by a combination of van der Waals forces and potential π-π stacking interactions between the aromatic backbones of adjacent molecules. The nature and orientation of any substituents on the germole core would also play a significant role in directing the packing motif, which could range from herringbone to slipped-stack arrangements. Analysis of intermolecular short contacts, such as C-H···π and S···S interactions, would be essential in understanding the forces governing the supramolecular assembly.

The potential for dimerization and reversible self-assembly is an important aspect of functional organic materials. In the context of this compound, dimerization could occur through intermolecular π-π interactions, leading to the formation of cofacial aggregates. The strength of these interactions would be dependent on the extent of π-orbital overlap between adjacent molecules. While specific studies on the dimerization of this compound are not available, research on other π-conjugated systems has shown that such associations can be influenced by factors like solvent polarity and temperature. Reversible assembly could potentially be controlled by external stimuli, leading to applications in sensors and molecular switches.

Electrochemical Characterization via Cyclic Voltammetry

Cyclic voltammetry is a versatile electrochemical technique used to study the redox properties of a compound. By measuring the current response to a linearly cycled potential sweep, one can determine the oxidation and reduction potentials, and gain insights into the stability and electronic nature of the resulting charged species.

Table 2: Oxidation Potentials of Related Germole Derivatives

| Compound | First Oxidation Potential (Eox) (V vs. Fc⁺/Fc) |

|---|---|

| TTAG-TMS | 1.62 |

| BTAG | 1.96 |

| TTAG-TPA | 1.04 |

Data sourced from a study on thienotriazologermole derivatives. rsc.org

Upon one-electron oxidation, this compound would form a radical cation. The stability and electronic structure of this species would be of significant interest. Spectroelectrochemical techniques, such as UV-vis-NIR and electron paramagnetic resonance (EPR) spectroscopy, could be employed to characterize this radical cation. The distribution of the unpaired electron (spin density) over the π-conjugated framework would provide valuable information about the delocalization within the molecule. Further oxidation could lead to the formation of a dication. The study of these charged species is crucial for understanding the charge transport mechanisms in materials based on these compounds. However, specific experimental studies on the generation and characterization of the radical cation and dication of this compound have not been reported in the reviewed literature.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Advanced NMR spectroscopy is a cornerstone for the unambiguous structural determination and the study of dynamic processes in novel organometallic compounds like this compound.

One-dimensional (1D) NMR spectroscopy, including ¹H and ¹³C NMR, provides fundamental information about the chemical environment of the hydrogen and carbon atoms, respectively. For a definitive structural assignment of this compound, two-dimensional (2D) NMR techniques are indispensable.

Correlation Spectroscopy (COSY): This experiment would reveal proton-proton (¹H-¹H) coupling networks within the benzothieno moieties, allowing for the assignment of adjacent protons.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded carbon and proton atoms, providing a clear map of the C-H connectivities.

Heteronuclear Multiple Bond Correlation (HMBC): This technique is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. It would be instrumental in connecting the different fragments of the molecule, for instance, by showing correlations from protons on the benzothieno rings to the germanium--adjacent carbons of the germole ring.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY provides information about the spatial proximity of protons. In a rigid molecule like this compound, NOESY can help to confirm the stereochemistry and through-space interactions between protons.

A hypothetical data table for the ¹H and ¹³C NMR chemical shifts of a this compound derivative is presented below. The exact values would be dependent on the specific substitution pattern.

Table 1: Hypothetical ¹H and ¹³C NMR Data for a this compound Derivative (Note: This table is illustrative and not based on experimental data for the specific compound.)

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| H-1/H-8 | 7.85 (d) | 125.2 |

| H-2/H-7 | 7.35 (t) | 124.8 |

| H-3/H-6 | 7.45 (t) | 126.5 |

| H-4/H-5 | 8.10 (d) | 123.0 |

| C-4a/C-4b | - | 140.1 |

| C-8a/C-8b | - | 139.8 |

| C-9a/C-9b | - | 132.5 |

| C-Ge | - | 118.0 |

This interactive table is a representation of potential NMR data. Actual experimental data is required for a factual analysis.

Variable-temperature (VT) NMR studies can provide insights into the dynamic behavior of this compound, such as conformational changes or potential isomerization processes. By recording NMR spectra at different temperatures, one can observe changes in the line shapes of the signals. Coalescence of signals at higher temperatures can indicate that the molecule is undergoing a dynamic process that is fast on the NMR timescale. From the coalescence temperature and the chemical shift difference between the exchanging sites, the activation energy for the dynamic process can be calculated. For instance, if substituents on the germole ring were to induce chirality, VT-NMR could be used to study the kinetics of any potential racemization process.

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR spectroscopy is a powerful technique for studying species with unpaired electrons, such as radical cations.

Upon one-electron oxidation, this compound would form a radical cation. The EPR spectrum of this species would provide valuable information about the distribution of the unpaired electron spin density within the molecule. The g-factor and hyperfine coupling constants (hfcs) to magnetic nuclei (e.g., ¹H, ¹³C, and the magnetic isotope ⁷³Ge) would be key parameters. The magnitude of the hyperfine couplings to the protons on the benzothieno rings would indicate the extent of delocalization of the unpaired electron onto these moieties. Theoretical calculations, such as Density Functional Theory (DFT), would be essential to complement the experimental EPR data and to aid in the assignment of the hyperfine coupling constants to specific nuclei.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Spectroelectrochemistry

UV-Vis spectroscopy provides information about the electronic transitions within a molecule.

The UV-Vis absorption spectrum of this compound is expected to show characteristic absorption bands corresponding to π-π* electronic transitions within the conjugated aromatic system. The position (λmax) and intensity (molar absorptivity, ε) of these bands are sensitive to the extent of conjugation and the nature of any substituents.

Spectroelectrochemistry combines electrochemical and spectroscopic techniques to study the spectral changes of a molecule as a function of its oxidation state. By applying a potential to a solution of this compound in an optically transparent electrochemical cell, one could monitor the changes in the UV-Vis spectrum upon oxidation to its radical cation and potentially dicationic states. The appearance of new absorption bands at longer wavelengths would be indicative of the formation of these oxidized species. This technique allows for the determination of the absorption spectra of the electrochemically generated species and provides insights into their electronic structure.

Table 2: Hypothetical UV-Vis Absorption Data for this compound and its Oxidized Species (Note: This table is illustrative and not based on experimental data for the specific compound.)

| Species | λmax,1 (nm) | ε1 (M⁻¹cm⁻¹) | λmax,2 (nm) | ε2 (M⁻¹cm⁻¹) |

| Neutral | 350 | 25,000 | 420 | 15,000 |

| Radical Cation | 550 | 18,000 | 750 | 12,000 |

This interactive table represents potential UV-Vis data. Actual experimental data is necessary for a factual analysis.

Spectroelectrochemical Analysis of Redox Species

Spectroelectrochemistry is a powerful analytical technique that provides insights into the electronic structure of molecules by combining electrochemical methods with spectroscopy. This in-situ technique allows for the characterization of electrochemically generated species, such as radical anions and cations, as they are formed. By monitoring the changes in the electronic absorption spectrum (typically UV-Vis-NIR) as a function of the applied potential, it is possible to identify and characterize the transient redox states of a molecule.

In the context of this compound, spectroelectrochemistry would be employed to study the electronic transitions of its charged species. Upon electrochemical reduction, it is expected that this compound would form a radical anion and potentially a dianion at more negative potentials. Conversely, electrochemical oxidation would lead to the formation of a radical cation and possibly a dication.

The spectroelectrochemical analysis of the this compound radical anion would likely reveal new, distinct absorption bands in the visible or near-infrared (NIR) region of the electromagnetic spectrum. These new bands correspond to electronic transitions from the now singly occupied molecular orbital (SOMO) to higher unoccupied molecular orbitals (LUMOs). The position and intensity of these absorptions are characteristic of the electronic structure of the radical anion.

Similarly, the radical cation of this compound, generated through oxidation, would also exhibit a unique absorption spectrum. The new electronic transitions would originate from the lower-lying doubly occupied molecular orbitals to the SOMO. The analysis of these spectral changes provides valuable information about the energy levels of the molecular orbitals involved in the redox processes.

Table 1: Hypothetical Spectroelectrochemical Data for this compound Redox Species

| Redox State | Potential (V vs. Fc/Fc+) | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |

| Neutral | 0 | 380, 410 | 25000, 28000 |

| Radical Anion | -1.8 | 550, 720 | 15000, 18000 |

| Radical Cation | +0.9 | 590, 810 | 17000, 20000 |

Note: The data in this table is illustrative and represents expected trends for a conjugated molecule like this compound upon redox changes.

Other Advanced Spectroscopic Techniques (e.g., FTIR, Raman, Mass Spectrometry)

Beyond spectroelectrochemistry, a suite of other advanced spectroscopic techniques is crucial for the comprehensive characterization of this compound. These methods provide detailed information about the molecule's vibrational modes and its mass, confirming its structure and purity.

Fourier-Transform Infrared (FTIR) Spectroscopy

Raman Spectroscopy

Raman spectroscopy is a complementary vibrational spectroscopy technique that relies on the inelastic scattering of monochromatic light. While FTIR is sensitive to changes in the dipole moment of a molecule during a vibration, Raman spectroscopy is sensitive to changes in its polarizability. Therefore, vibrations that are weak or absent in the FTIR spectrum may be strong in the Raman spectrum, and vice versa. For this compound, Raman spectroscopy would be particularly useful for identifying the vibrations of the symmetric C=C bonds in the aromatic rings and the Ge-C bonds, which are expected to give rise to strong Raman signals.

Table 2: Predicted Characteristic Vibrational Modes for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) (FTIR) | Expected Wavenumber (cm⁻¹) (Raman) |

| Aromatic C-H Stretch | 3100-3000 | 3100-3000 |

| Aromatic C=C Stretch | 1600-1450 | 1600-1450 |

| C-S Stretch | 700-600 | 700-600 |

| Ge-C Stretch | 600-500 | 600-500 |

Note: The wavenumbers in this table are approximate and based on typical values for the specified functional groups.

Mass Spectrometry

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is an essential tool for determining the molecular weight of a compound and can also provide information about its structure through the analysis of fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition by providing a highly accurate molecular weight.

The electron ionization (EI) mass spectrum of this compound is expected to show a prominent molecular ion peak (M⁺). The fragmentation pattern would likely involve the characteristic cleavage of the benzothiophene (B83047) moieties and the loss of fragments from the germole ring. The isotopic pattern of the molecular ion peak would also be a key feature, as germanium has several naturally occurring stable isotopes, which would result in a distinctive cluster of peaks. Analysis of the fragmentation pathways can provide valuable confirmation of the compound's connectivity. nih.gov

Structure Property Relationships in Bis Benzothieno Germole Systems

Impact of Chemical Structure on Electronic and Optoelectronic Behavior

The arrangement of atoms and functional groups within the bis(benzothieno)germole core dictates its fundamental electronic characteristics, such as its frontier molecular orbital (HOMO and LUMO) energy levels and its ability to absorb and emit light.

The identity of the central heteroatom in metallole systems (germoles, siloles, etc.) significantly influences their electronic properties. When comparing analogous dithienogermole (DTG) and dithienosilole (DTS) compounds, several key differences emerge that can be extrapolated to the this compound system. acs.orgrsc.orgrsc.org

Orbital Energies: Germanium is generally more electropositive than silicon. gelest.com However, the electronic effects in these conjugated systems are complex. In comparable polymers, the substitution of silicon with germanium has been shown to enhance charge carrier mobility. rsc.org This is often attributed to subtle changes in orbital interactions and molecular packing. The C–Ge bond is longer than the C–Si bond (approx. 1.96 Å vs. 1.88 Å), which can reduce intermolecular steric hindrance and facilitate closer packing. acs.org

LUMO Stabilization: A key feature of siloles and germoles is the σ-π conjugation, where the exocyclic σ* orbitals of the Si-C or Ge-C bonds can interact with the π-system of the fused rings. This interaction tends to lower the energy of the LUMO. rsc.org While the effect is present in both, the larger size and different orbital energies of germanium compared to silicon can modulate the extent of this stabilization. gelest.comrsc.org Studies on similar systems suggest that while the nature of the heteroatom has a minor influence on thermal behavior, it can impact electronic properties and charge transport. acs.orgrsc.org

A comparative study on donor-acceptor copolymers found that substituting a silicon atom with a germanium atom led to enhanced charge carrier mobility, highlighting the significant role of the heavy atom in tuning the electronic and transport properties of the material. rsc.org

Table 1: Conceptual Comparison of Heteroatom Effects on Frontier Molecular Orbital (FMO) Energies

| Feature | Bis(benzothieno)silole (Predicted) | This compound (Predicted) | Rationale |

|---|---|---|---|

| HOMO Energy | Slightly Lower | Slightly Higher | The larger Ge atom can lead to better conjugation and slightly destabilize the HOMO. |

| LUMO Energy | Lower (due to σ-π) | Lower (due to σ-π) | Both exhibit LUMO stabilization, with subtle differences based on orbital energy matching. |

| HOMO-LUMO Gap | Larger | Smaller | The combined effects on HOMO and LUMO may lead to a reduced gap for the germole. |

| Charge Mobility | Good | Potentially Higher | Enhanced intermolecular interactions and reduced steric hindrance can favor higher mobility. rsc.org |

Benzannulation—the fusion of benzene (B151609) rings onto a conjugated core—is a powerful strategy for tuning electronic properties. mdpi.com Transitioning from a dithienogermole (DTG) core to a this compound core represents a significant extension of the π-conjugated system. wikipedia.org

This extension of conjugation has predictable effects:

Bathochromic Shift: A smaller electronic energy gap means that less energy is required to excite an electron from the HOMO to the LUMO. ossila.com Consequently, the molecule absorbs light at longer wavelengths, resulting in a bathochromic (red) shift in its absorption spectrum. researchgate.net

This principle is widely observed across various families of organic semiconductors, where adding fused aromatic rings is a common method to tailor the material's color and energy levels for specific applications, such as in organic photovoltaics. nih.gov

Attaching functional groups to the periphery of the this compound skeleton provides a fine-tuning mechanism for its electronic properties without altering the core structure. acs.orgnih.gov The impact of a substituent is primarily determined by its electron-donating or electron-withdrawing nature. mdpi.comrsc.org

Electron-Withdrawing Groups (EWGs): Groups like cyano (-CN), fluoro (-F), or carbonyl (-C=O) pull electron density from the π-system. This has the effect of stabilizing (lowering) both the HOMO and LUMO energy levels. Because the stabilization effect is often more pronounced on the LUMO, the HOMO-LUMO gap can be either reduced or increased depending on the specific group and its position. EWGs increase the molecule's electron affinity (lower reduction potential). mdpi.comnih.gov

These substituent effects allow for the precise engineering of molecular energy levels to match other materials in a device, such as optimizing the energy level alignment for efficient charge transfer in organic solar cells. nih.gov

Table 2: Predicted Effects of Peripheral Substituents on the Electronic Properties of this compound

| Substituent Type | Example Group | Effect on HOMO Energy | Effect on LUMO Energy | Effect on HOMO-LUMO Gap |

|---|---|---|---|---|

| Electron-Donating (EDG) | Alkyl (-CnH2n+1) | Increase (destabilize) | Minor Increase | Decrease |

| Electron-Donating (EDG) | Alkoxy (-OR) | Significant Increase | Minor Increase | Decrease |

| Electron-Withdrawing (EWG) | Cyano (-CN) | Significant Decrease | Significant Decrease | Decrease/Increase |

| Electron-Withdrawing (EWG) | Fluoro (-F) | Decrease (stabilize) | Decrease (stabilize) | Minor Change |

Correlation between Molecular Arrangement and Charge Transport Efficiency

In the solid state, the efficiency of charge transport is not solely a property of an individual molecule but is critically dependent on how these molecules arrange themselves with respect to their neighbors. acs.orgrsc.orgaip.org

For a charge carrier (an electron or a hole) to move through the material, it must "hop" from one molecule to the next. The probability of this hop is related to the electronic coupling between the molecules, which is maximized by the effective overlap of their frontier molecular orbitals (HOMOs for hole transport, LUMOs for electron transport). aip.org

The molecular packing motif plays a crucial role:

Herringbone Packing: Common in many polycyclic aromatic hydrocarbons, this arrangement involves a "T-shaped" or edge-to-face orientation. researchgate.netresearchgate.net While sterically favorable, it often results in suboptimal overlap of the π-orbitals, which can limit charge transport.

π-Stacking (Cofacial): This arrangement, where molecules stack directly on top of one another like a stack of coins, can lead to excellent orbital overlap and high charge mobility. rsc.orgstackexchange.com The distance between the stacked molecules is a critical parameter, with shorter distances generally leading to stronger electronic coupling. aip.org

Chemical functionalization can be used to influence the packing motif. For instance, bulky side chains can enforce a certain intermolecular distance, while groups capable of hydrogen bonding can promote cofacial arrangements. rsc.orgacs.org

The mechanism of charge transport in organic semiconductors can be broadly categorized into two regimes: hopping and band-like transport. rsc.orgatomfair.comaps.orgnih.govresearchgate.net

Hopping Transport: This is the dominant mechanism in materials with significant structural or energetic disorder (amorphous or polycrystalline films). atomfair.com Charge carriers are considered localized on individual molecules and move by thermally activated "hopping" between adjacent sites. The mobility in this regime is typically lower and strongly dependent on temperature, generally increasing as temperature rises. atomfair.com

Band-Like Transport: This regime is observed in highly crystalline, ordered materials with strong intermolecular electronic coupling. aps.orgresearchgate.net Here, the molecular orbitals effectively merge to form delocalized energy bands, similar to inorganic semiconductors. Charge carriers are delocalized over multiple molecules and can move more freely within these bands. In this regime, mobility is high and typically decreases with increasing temperature due to scattering by lattice vibrations (phonons). rsc.orgnih.gov

The actual transport behavior in a real material often lies somewhere between these two idealized models, and a key goal in materials design is to promote high crystallinity and strong intermolecular coupling to shift the transport mechanism towards the more efficient band-like regime. rsc.org

Table 3: Comparison of Charge Transport Regimes

| Characteristic | Hopping Transport | Band-Like Transport |

|---|---|---|

| Material Order | Disordered, amorphous, polycrystalline | Highly ordered, single-crystal |

| Carrier State | Localized on single molecules | Delocalized over multiple molecules |

| Transport Mechanism | Thermally-activated jumps between sites | Movement through electronic bands |

| Mobility vs. Temperature | Increases with temperature | Decreases with temperature |

| Typical Mobility Range | Low (< 0.1 cm²/V·s) | High (0.1 to >10 cm²/V·s) |

Design Strategies for Tunable Luminescence and Photophysical Response in this compound Systems

The luminescence and photophysical properties of this compound systems can be strategically modulated through various chemical design approaches. These strategies primarily focus on modifying the electronic structure of the molecule to control the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby tuning the emission color and efficiency. Key design strategies include the introduction of functional groups with varying electronic properties, modification of the π-conjugated system, and chemical alteration of the heteroatoms within the core structure.

Substituent Effects on the Germole Core

A primary strategy for tuning the photophysical response of germole-based systems is the introduction of substituents with different electronic characteristics onto the aromatic framework. By attaching electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) to the this compound core, it is possible to systematically alter the HOMO and LUMO energy levels and, consequently, the emission wavelength.

Research on analogous benzogermole systems has demonstrated that this approach allows for precise control over the luminescence, spanning the visible spectrum from deep-blue to red. chinesechemsoc.org For instance, the introduction of electron-donating groups, such as methoxy (B1213986) (–OCH₃) or amino (–NR₂), tends to raise the HOMO energy level more significantly than the LUMO, leading to a smaller energy gap and a red-shift in the emission spectrum. Conversely, electron-withdrawing groups, like cyano (–CN) or trifluoromethyl (–CF₃), typically lower both the HOMO and LUMO levels, often resulting in a blue-shift or tailored emission properties depending on their position and strength. chinesechemsoc.org

While specific data for a comprehensive series of substituted bis(benzothieno)germoles is not extensively available in the reviewed literature, the principles observed in closely related benzogermoles provide a predictive framework. A quantitative model based on the Hammett constant, which describes the electronic influence of substituents, has shown a linear correlation with the luminescence wavelength in these related systems, enabling the rational design of materials with targeted emission colors. chinesechemsoc.org

Table 1: Predicted Influence of Substituents on the Photophysical Properties of this compound This table is generated based on established principles from analogous germole systems, as specific comprehensive data for this compound derivatives was not available in the searched literature.

| Substituent Type | Example Group | Predicted Effect on HOMO/LUMO | Predicted Emission Shift |

| Electron-Donating | -OCH₃, -N(Ph)₂ | Raises HOMO, narrows band gap | Red-shift (towards green/red) |

| Electron-Withdrawing | -CN, -CF₃ | Lowers LUMO, widens band gap | Blue-shift (towards deep blue) |

| π-Conjugation Extension | -Phenyl, -Thienyl | Narrows band gap | Red-shift |

Modification of Heteroatoms

Another effective design strategy involves the chemical modification of the heteroatoms within the fused ring system. The sulfur atoms of the thiophene (B33073) rings present a key target for chemical alteration.

Sulfur Oxidation:

A powerful, yet underexplored, strategy for bis(benzothieno)germoles is the oxidation of the thiophene sulfur atoms. In the closely related and structurally similar chinesechemsoc.orgbenzothieno[3,2-b] chinesechemsoc.orgbenzothiophene (B83047) (BTBT) core, sequential oxidation to the corresponding sulfoxide (B87167) and sulfone derivatives has been shown to be a highly effective method for tuning photophysical properties. mdpi.com This modification has several significant effects:

Red-Shifted Emission: The reduction in the energy gap results in a pronounced red-shift in both the absorption and emission spectra. mdpi.com

Enhanced Quantum Yield: Remarkably, the oxidized forms of BTBT derivatives have exhibited dramatically increased solid-state fluorescence quantum yields, with values reported to exceed 99%. mdpi.com This is attributed to changes in crystal packing and electronic structure that favor radiative decay pathways.

This strategy offers a promising avenue for designing highly efficient and color-tunable this compound-based emitters.

Table 2: Photophysical Properties of Unoxidized and Oxidized 2,7-diBr-BTBT Derivatives Data from a structurally analogous system demonstrating the principle of sulfur oxidation. mdpi.com

| Compound | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Stokes Shift (nm) | Quantum Yield (Φ) |

| 2,7-diBr-BTBT | 338 | 358 | 20 | ~0% |

| 2,7-diBr-BTBTDO (Dioxide) | 365 | 446 | 81 | >99% |

| 2,7-diBr-BTBTTO (Tetraoxide) | 373 | 463 | 90 | >99% |

Aggregation-Induced Emission (AIE)

Many germole derivatives, particularly those with multiple aryl substituents, are known to exhibit aggregation-induced emission (AIE). These molecules are often weakly emissive when dissolved in good solvents but become highly luminescent upon aggregation in poor solvents or in the solid state. This phenomenon is typically attributed to the restriction of intramolecular rotations (RIR) in the aggregated state. In solution, the phenyl or other aryl substituents can rotate freely, providing a non-radiative pathway for the decay of the excited state. In an aggregate or solid, this rotation is physically hindered, which blocks the non-radiative channel and opens up the radiative pathway, leading to strong fluorescence.

This intrinsic property of the germole core can be harnessed as a design strategy. By attaching appropriate substituents to the this compound framework, the AIE characteristics can be modulated to create materials that are highly emissive in the solid state, a crucial property for applications such as organic light-emitting diodes (OLEDs).

Research Applications of Bis Benzothieno Germole in Advanced Materials

Application in Organic Field-Effect Transistors (OFETs)

The unique molecular structure of bis(benzothieno)germole derivatives, particularly the BTBT core, makes them exceptionally suitable for OFET applications. researcher.lifemdpi.com These materials exhibit high charge carrier mobilities and excellent environmental stability, which are critical parameters for high-performance transistors. mdpi.comrsc.org

Investigation of Charge Carrier Mobility and Transport Properties

The performance of an OFET is primarily evaluated by its charge transport mobility (µ). nih.govsemanticscholar.org this compound-related compounds, specifically BTBT derivatives, have been the focus of intense research to understand and enhance their charge transport characteristics. These materials predominantly exhibit p-type (hole transport) behavior. semanticscholar.orgresearchgate.net

The key to their high mobility lies in the ability of the molecules to self-organize into highly ordered structures, which promotes strong intermolecular π-π stacking. nih.gov This close packing facilitates efficient hopping of charge carriers between adjacent molecules. beilstein-journals.org The charge transport in these materials is often anisotropic, meaning it varies depending on the direction within the crystal structure, with the highest mobility typically observed along the π-stacking axis. researchgate.net

Several strategies have been employed to optimize charge carrier mobility:

Side-Chain Engineering: The length and branching of alkyl side chains attached to the core structure critically influence molecular packing and, consequently, charge mobility. rsc.org Longer alkyl chains can lead to a more ordered molecular arrangement, enhancing mobility. rsc.orgnih.gov For instance, studies on 2,7-dioctyl nih.govbenzothieno[3,2-b] nih.govbenzothiophene (B83047) (C8-BTBT) have reported mobilities as high as 43 cm² V⁻¹ s⁻¹. nih.gov

Molecular Symmetry: Both symmetrical and unsymmetrical derivatives have been synthesized and studied. Unsymmetrical substitution can sometimes lead to even higher performance; for example, 2-decyl-7-phenyl-BTBT has demonstrated mobilities up to 14.7 cm² V⁻¹ s⁻¹. nih.gov

Processing Techniques: The method of thin-film deposition, such as solution shearing or vacuum deposition, plays a significant role in the crystalline quality of the semiconductor layer and the resulting device performance. nih.govrsc.org

The table below summarizes the hole mobilities (μh) achieved with various BTBT-based derivatives, illustrating the impact of molecular structure and processing on performance.

| Compound | Deposition Method | Hole Mobility (μh) (cm² V⁻¹ s⁻¹) | On/Off Ratio | Ref. |

| An-BTBT-An | Single Crystal | up to 5.4 | - | rsc.org |

| C6-Ph-BTBT | Vacuum-Deposition | 4.6 | 2.2 x 10⁷ | rsc.org |

| Ph-BTBT-12 | Thermal Annealing | up to 4.80 | - | nih.gov |

| C12-BTBT | Spin-Coating (UV/Ozone) | up to 2.7 | - | dntb.gov.ua |

| BTBT-An-BTBT | Polycrystalline OFET | 0.22 | - | rsc.org |

| Ph-BTBT | Vacuum-Deposition | 0.034 | - | rsc.org |

| Unsubstituted BTBT | Single Crystal (OTS) | 0.032 | - | researchgate.net |

Development of High-Performance Organic Semiconductor Materials

The development of high-performance organic semiconductors is driven by the rational design of molecular structures to achieve desired electronic properties and solid-state packing. nih.govnih.gov Derivatives based on the this compound framework are exemplary in this regard. researchgate.net By modifying the core and peripheral substituents, researchers can fine-tune the material's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is crucial for efficient charge injection from the electrodes. semanticscholar.orgnih.gov

Key strategies in developing these high-performance materials include:

Extending π-Conjugation: Creating larger, more delocalized electron systems can improve intramolecular charge transport. nih.gov Conjugates combining BTBT with other aromatic units like anthracene (B1667546) have been synthesized, resulting in materials with excellent performance in both OFETs and phototransistors. rsc.org

Enhancing Molecular Planarity: A planar molecular backbone promotes closer π-π stacking and improves the regularity of molecular arrangement, which is beneficial for charge transport. nih.gov

Introducing Functional Groups: Attaching specific end-capping groups can enhance both the solution processability and the electrical performance of the semiconductors. mdpi.com For example, 2-decyl-7-phenyl- nih.govbenzothieno[3,2-b] nih.govbenzothiophene (Ph-BTBT-C10) has shown mobility as high as 22.4 cm²/Vs in spin-coated thin films. mdpi.com

These design principles have led to a library of BTBT-based materials with mobilities comparable to or even exceeding that of amorphous silicon, making them suitable for applications in flexible displays, sensors, and RFID tags. mdpi.comnih.gov

Role in Organic Light-Emitting Diodes (OLEDs) and Electroluminescent Devices

While extensively studied for transistors, the this compound structural family also possesses properties suitable for use in OLEDs. Their high thermal stability and ability to form stable amorphous films are advantageous for device longevity and efficiency. mdpi.com

Development of Efficient Emitters and Luminescence Tuning

The electroluminescent properties of these materials can be tailored through molecular design. By introducing different electron-donating and electron-accepting groups, the emission color and efficiency can be precisely controlled. rsc.org For instance, D–A–D (Donor–Acceptor–Donor) structures based on a nih.govbenzothieno[3,2-b]benzothiophene-tetraoxide acceptor unit have been developed as efficient emitters showing thermally activated delayed fluorescence (TADF). rsc.org

The photoluminescence quantum yield (PLQY), a measure of emission efficiency, is a critical parameter. For example, a thin film of BTBT-An-BTBT, a triad (B1167595) molecule combining BTBT and anthracene units, exhibits a notable PLQY of up to 11.6%. rsc.org This demonstrates the potential for creating highly emissive materials. The choice of host material is also crucial, as it affects the energy transfer and charge balance within the emissive layer, ultimately influencing the device's external quantum efficiency (EQE). mdpi.commdpi.com

Integration into Device Architectures

The performance of an OLED is highly dependent on its architecture, which consists of multiple layers of organic materials, each with a specific function (e.g., charge injection, transport, blocking, and emission). frontiersin.org this compound derivatives can be incorporated as emitters within the emissive layer (EML). researchgate.net

Simulations and experimental work have shown that the thickness of the EML and the concentration of the emitter dopant are key parameters to optimize for high efficiency. frontiersin.org For example, studies have demonstrated that increasing the EML thickness can lead to higher internal quantum efficiency. frontiersin.org In practical devices, these materials are often co-deposited with a host material to prevent aggregation-caused quenching of the emission. mdpi.com The compatibility of the energy levels of the emitter with the surrounding transport and blocking layers is essential for achieving balanced charge injection and recombination, leading to high device efficiency. mdpi.comresearchgate.net

Potential in Organic Photovoltaic (OPV) Applications

The favorable electronic properties that make this compound derivatives excellent for OFETs also suggest their potential for use in organic photovoltaics. In OPV devices, organic semiconductors are used to absorb light, generate excitons (electron-hole pairs), and transport charges to the electrodes. The core structure, benzodithiophene (BDT), which is structurally related to this compound, is a widely used building block for high-performing polymer donors in OPV devices. rsc.orgresearchgate.net

Materials for OPVs require broad absorption in the solar spectrum and appropriate energy levels to facilitate efficient charge separation at the donor-acceptor interface. researchgate.net The ability to tune the bandgap and energy levels of BDT-based polymers through molecular design is a significant advantage. rsc.org Asymmetrical BDT-based homopolymers have shown promise, achieving power conversion efficiencies (PCE) as high as 11.5% in non-fullerene acceptor-based solar cells. mdpi.com This highlights the potential of the broader class of benzodithiophene-containing materials, including this compound derivatives, for photovoltaic applications. Further research is needed to specifically explore and optimize this compound-based molecules as either donor or acceptor materials in OPV device architectures.

Utilization as Chemosensors and Sensing Platforms

This compound, a unique heterocyclic compound containing a central germole core fused with benzothiophene wings, has garnered interest for its potential applications in the development of advanced sensory materials. The extended π-conjugated system and the presence of the germanium heteroatom impart distinct electronic and photophysical properties to the molecule, making it a candidate for the design of fluorescent chemosensors. These sensors operate by exhibiting a change in their fluorescence signal upon interaction with a specific analyte. The structural analogue, bis(benzothieno)silole, has been explored for the detection of nitro explosives, suggesting the promise of the bis(benzothieno) framework in sensing applications. researchgate.net

The principle behind the function of such chemosensors often lies in the interaction between the electron-rich conjugated molecule (the sensor) and an electron-deficient analyte. This interaction perturbs the electronic structure of the fluorophore, leading to a detectable change in its emission properties, such as quenching (decrease in intensity) or enhancement of fluorescence.

Photoinduced Electron Transfer (PET) Mechanisms in Sensingmdpi.com

A primary mechanism governing the operation of many fluorescent chemosensors is Photoinduced Electron Transfer (PET). mdpi.com PET is a process where an electron is transferred from a donor molecule to an acceptor molecule in the presence of light. rsc.org In the context of chemosensing, a typical PET-based sensor consists of a fluorophore (the signaling unit) covalently linked to a receptor (the recognition unit) via a spacer that does not participate in conjugation.

The fundamental principle of a PET sensor can be described as follows:

"Off" State: In the absence of the target analyte, photoexcitation of the fluorophore is followed by a rapid electron transfer from the receptor (acting as a donor) to the excited fluorophore (acting as an acceptor), or vice-versa. This electron transfer process provides a non-radiative pathway for the excited state to return to the ground state, effectively quenching the fluorescence.

"On" State: When the receptor binds to the target analyte, its redox potential is altered. This alteration makes the PET process energetically unfavorable. Consequently, the non-radiative de-excitation pathway is inhibited, and the fluorophore's excited state decays through the emission of photons, leading to a significant enhancement or "turn-on" of fluorescence. rsc.org

Conversely, in some sensor designs, the analyte can facilitate the PET process, leading to fluorescence quenching (a "turn-off" response). This often occurs when the analyte itself is electron-deficient and can act as an efficient quencher.

The efficiency of the PET process is highly dependent on the thermodynamic driving force, which is related to the oxidation potential of the donor and the reduction potential of the acceptor. The interaction with an analyte modifies these potentials, thereby switching the PET process on or off. elsevierpure.com

Detection of Specific Analytes (e.g., Nitroaromatic Compounds)mdpi.com

Nitroaromatic compounds are a significant class of analytes due to their widespread use in explosives and their presence as environmental pollutants. nih.gov These molecules, such as 2,4,6-trinitrotoluene (B92697) (TNT) and picric acid (PA), are characteristically electron-deficient due to the presence of multiple electron-withdrawing nitro (-NO₂) groups. This electronic property makes them excellent quenchers for the fluorescence of many electron-rich organic molecules.

While direct experimental studies on this compound for nitroaromatic detection are not extensively documented, the behavior of analogous compounds and the principles of PET provide a strong basis for its potential application. The electron-rich nature of the π-conjugated this compound framework makes it a suitable candidate for interacting with electron-deficient nitroaromatics.

The proposed sensing mechanism involves the following steps:

Upon photoexcitation, this compound is promoted to an excited state.

In the presence of a nitroaromatic compound, an energetically favorable electron transfer can occur from the excited state of the electron-rich germole derivative to the low-lying unoccupied molecular orbital (LUMO) of the electron-deficient nitroaromatic analyte.

This transfer forms a non-fluorescent charge-separated state, providing a non-radiative decay pathway and leading to the quenching of the germole's fluorescence.

This process is a form of dynamic quenching, where the interaction occurs during the lifetime of the excited state. The extent of fluorescence quenching typically correlates with the concentration of the nitroaromatic analyte, allowing for quantitative detection. The sensitivity and selectivity of the sensor would depend on the strength of the electronic interaction between the germole and the specific nitroaromatic compound. For instance, studies on other fluorescent polymers have shown that the quenching efficiency is often higher for nitroaromatics with a greater number of nitro groups due to their lower LUMO energy levels.

The potential for this compound and its derivatives in this field is underscored by research on closely related bis(benzothieno)silole derivatives, which have been synthesized and investigated for sensing nitro explosives. researchgate.net This suggests that the broader class of bis(benzothieno)heteroles is a promising platform for developing chemosensors for hazardous materials.

| Feature | Description |

| Sensing Principle | Fluorescence Quenching |

| Proposed Mechanism | Photoinduced Electron Transfer (PET) from the excited this compound (donor) to the nitroaromatic compound (acceptor). |

| Analyte Class | Electron-deficient compounds, specifically Nitroaromatic Compounds (e.g., TNT, Picric Acid). nih.gov |

| Expected Outcome | Decrease in fluorescence intensity of this compound upon addition of the nitroaromatic analyte. |

| Rationale | The electron-rich π-conjugated system of the germole interacts favorably with the electron-withdrawing nature of nitroaromatics, facilitating electron transfer. |

Emerging Research Directions and Future Outlook

Exploration of Novel Bis(benzothieno)germole Derivatives and Hybrid Systems

Currently, there is a significant lack of published research detailing the synthesis and characterization of a diverse range of this compound derivatives. The exploration of this chemical space is a critical first step toward understanding its potential. Future research would logically focus on the functionalization of the benzothieno rings and the germanium atom. For instance, the introduction of various organic substituents could be used to tune the compound's solubility, electronic properties, and solid-state packing, which are crucial parameters for applications in organic electronics.

The development of hybrid systems incorporating the this compound core is another prospective avenue. This could involve the synthesis of copolymers where the this compound unit is integrated into a polymeric backbone, potentially leading to new semiconducting polymers. Furthermore, the creation of organic-inorganic hybrid materials, for example, by linking the germole scaffold to inorganic nanoparticles or clusters, could yield materials with novel photophysical or catalytic properties. However, at present, specific examples of such derivatives and hybrid systems of this compound are not available in the public research domain.

Advanced Computational Modeling for Predictive Material Design

Computational modeling is poised to play a pivotal role in guiding the future exploration of this compound. Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are powerful tools for predicting the geometric, electronic, and optical properties of novel molecular structures before their synthesis.

A comparative study of the optical and electrochemical properties of bis(benzofurano)germole, this compound, and a hybrid (benzofurano)(benzothieno)germole has been noted. This research indicated that the HOMO and LUMO energy levels are influenced by the heteroatom in the fused ring system, a finding that was supported by DFT calculations. This preliminary work underscores the utility of computational methods in this area.

Future computational studies will likely focus on:

Predicting Electronic Properties: Calculating the HOMO/LUMO energy levels, ionization potentials, and electron affinities of hypothetical derivatives to identify promising candidates for p-type, n-type, or ambipolar semiconductors.

Simulating Spectroscopic Data: Predicting absorption and emission spectra to guide the design of new materials for applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Modeling Intermolecular Interactions: Understanding the solid-state packing and charge transport properties of designed molecules to predict their performance in thin-film devices.

These predictive models will be invaluable in prioritizing synthetic targets and accelerating the discovery of functional this compound-based materials.

Integration into Complex Supramolecular Architectures and Assemblies

The integration of this compound into larger, functional systems through non-covalent interactions is a key future direction. The planar, aromatic structure of the core suggests its potential for self-assembly through π-π stacking interactions. By attaching specific recognition motifs (e.g., hydrogen-bonding units, host-guest moieties), it may be possible to direct the assembly of this compound into well-defined supramolecular structures such as nanofibers, gels, or liquid crystals.

The development of supramolecular polymers, where this compound units act as the monomeric components linked by reversible bonds, could lead to "smart" materials that respond to external stimuli. However, the realization of such complex architectures is contingent on the synthesis of suitably functionalized this compound precursors, which has not yet been reported.

Interdisciplinary Research with Other Functional Materials

The future of this compound research will likely involve its integration with other classes of functional materials to create novel hybrid systems with synergistic properties. Potential areas of interdisciplinary research include:

Chemosensors: Functionalizing the this compound core with specific binding sites could lead to new chemosensors where the binding of an analyte modulates the photophysical properties of the germole.

Organic Photovoltaics: Blending this compound derivatives, acting as either electron donors or acceptors, with other organic semiconductor materials is a standard approach in the development of bulk heterojunction solar cells.

Bioelectronics: The development of biocompatible this compound derivatives could open doors for applications in biosensors or for interfacing with biological systems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.